molecular formula C8H12O2 B8539885 1-Ethylcyclopent-3-enecarboxylic acid

1-Ethylcyclopent-3-enecarboxylic acid

Cat. No. B8539885
M. Wt: 140.18 g/mol
InChI Key: IPPXPVLRIJFEHM-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

A solution of ethyl 1-ethylcyclopent-3-enecarboxylate (3.5 g, 20.8 mmol) and aqueous sodium hydroxide solution (20.8 mL, 2 mol/L) in methanol (30 mL) was stirred at 80° C. for 2 h and then concentrated. The residue was poured into water, and extracted with ether (3×100 mL). The water layer was acidified with 4 mol/L aqueous hydrochloric acid solution to pH<3, and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. Concentration under reduced pressure gave the crude product, which was purified by silica gel column chromatography (5% ethyl acetate in petroleum ether) to afford the title compound (1.9 g, 13.6 mmol, 65.5% yield). 1H NMR (400 MHz, CDCl3) δ ppm 5.61 (s, 2.91 (d, J=14.8, 2H), 2.32 (d, J=14.4, 2H), 1.78-1.72 (m, 2H), 0.92-0.88 (t, J=7.4, 3H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
65.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([C:8]([O:10]CC)=[O:9])[CH2:7][CH:6]=[CH:5][CH2:4]1)[CH3:2].[OH-].[Na+]>CO>[CH2:1]([C:3]1([C:8]([OH:10])=[O:9])[CH2:7][CH:6]=[CH:5][CH2:4]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)C1(CC=CC1)C(=O)OCC
Name
Quantity
20.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (5% ethyl acetate in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(CC=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.6 mmol
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 65.5%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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